molecular formula C10H13N3O2 B2410193 N'-(4-nitro-phenyl)-N,N-dimethyl-acetamidine CAS No. 119724-89-9

N'-(4-nitro-phenyl)-N,N-dimethyl-acetamidine

Cat. No. B2410193
CAS RN: 119724-89-9
M. Wt: 207.233
InChI Key: SZXZMKAOUGQCFZ-DHZHZOJOSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic aromatic substitution reactions . For instance, the synthesis of N-(40-nitrophenyl)-L-prolinamides involved the condensation of p-fluoronitrobenzene with L-proline under aqueous-alcoholic basic conditions . Another example is the synthesis of new carbamates of 4-nitrophenylchloroformate through a simple nucleophilic substitution reaction .


Chemical Reactions Analysis

The chemical reactions involving nitrophenyl compounds are diverse. For instance, the catalytic reduction of 4-nitrophenol (4-NP) has been used as a benchmark reaction to assess the activity of nanostructured materials . Another study demonstrated the use of a stabilized Pd nanoparticle-organic-silica catalyst to selectively catalyze the hydrogenation of N-4-nitrophenyl nicotinamide .

Future Directions

The future directions for “N’-(4-nitro-phenyl)-N,N-dimethyl-acetamidine” could involve further studies on its synthesis, characterization, and potential applications. For instance, the title compound 4-(4-nitrophenyl)thiomorpholine has been used as a precursor for the corresponding 4-thiomorpholinoaniline, which is a useful building block in medicinal chemistry . Similarly, new carbamates of 4-nitrophenylchloroformate were synthesized and evaluated for in vitro and in silico antimicrobial and antioxidant activities .

properties

IUPAC Name

N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-8(12(2)3)11-9-4-6-10(7-5-9)13(14)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXZMKAOUGQCFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=C(C=C1)[N+](=O)[O-])N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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